molecular formula C8H5N5S B057002 [(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide CAS No. 119151-23-4

[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide

Numéro de catalogue B057002
Numéro CAS: 119151-23-4
Poids moléculaire: 203.23 g/mol
Clé InChI: IJNSEGGVSGMDJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide, commonly known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-1 belongs to the class of diazenyl compounds and is known for its unique chemical structure and properties.

Mécanisme D'action

The mechanism of action of BTA-1 is not fully understood. However, studies have shown that BTA-1 can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. BTA-1 has also been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of beta-secretase, which is an enzyme involved in the formation of amyloid beta peptides.

Effets Biochimiques Et Physiologiques

BTA-1 has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTA-1 can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. BTA-1 has also been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. In addition, BTA-1 has been shown to inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BTA-1 is its potent anti-cancer properties. BTA-1 has been shown to inhibit the growth of various cancer cells and has the potential to be used as a cancer therapeutic agent. However, one of the major limitations of BTA-1 is its toxicity. BTA-1 has been shown to exhibit cytotoxicity at high concentrations, which limits its potential use in vivo.

Orientations Futures

There are several future directions for the study of BTA-1. One of the major directions is to further investigate the mechanism of action of BTA-1. Understanding the mechanism of action of BTA-1 can provide insights into its potential applications in various fields. Another future direction is to investigate the potential use of BTA-1 in combination with other anti-cancer drugs. Studies have shown that BTA-1 can enhance the effects of other anti-cancer drugs, which can improve the overall efficacy of cancer treatment. Finally, further studies are needed to investigate the potential use of BTA-1 in vivo. Studies in animal models can provide insights into the toxicity and efficacy of BTA-1, which can inform the development of potential therapeutic agents.

Méthodes De Synthèse

The synthesis of BTA-1 involves the reaction of 2-aminothiophenol with cyanogen bromide in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite to form BTA-1. The overall reaction can be represented as:

Applications De Recherche Scientifique

BTA-1 has been studied extensively for its potential applications in various fields. One of the major applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 exhibits potent anti-cancer properties and can inhibit the growth of various cancer cells. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that BTA-1 can inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.

Propriétés

Numéro CAS

119151-23-4

Nom du produit

[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide

Formule moléculaire

C8H5N5S

Poids moléculaire

203.23 g/mol

Nom IUPAC

[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide

InChI

InChI=1S/C8H5N5S/c9-5-10-13-12-8-11-6-3-1-2-4-7(6)14-8/h1-4H,(H,10,11,12)

Clé InChI

IJNSEGGVSGMDJQ-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C2C(=C1)N=C(S2)/N=N/NC#N

SMILES

C1=CC=C2C(=C1)N=C(S2)N=NNC#N

SMILES canonique

C1=CC=C2C(=C1)N=C(S2)N=NNC#N

Synonymes

3-Triazenecarbonitrile,1-(2-benzothiazolyl)-(6CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.